molecular formula C10H12N6O3 B3033704 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 113967-72-9

7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B3033704
CAS No.: 113967-72-9
M. Wt: 264.24 g/mol
InChI Key: QWJYBIPYTIQUKH-UHFFFAOYSA-N
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Description

7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid: is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with an amino group at position 7, a morpholino group at position 2, and a carboxylic acid group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through a microwave-mediated, catalyst-free method. This involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and eco-friendly approach that could be adapted for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. It exhibits activity against various enzymes, making it a candidate for drug development.

Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies as an inhibitor of key enzymes involved in inflammation and cancer progression .

Industry: In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials and chemical processes. Its applications in catalysis and material science are being investigated.

Comparison with Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    1,2,4-Triazolo[1,5-c]pyrimidines: These isomers have the triazole ring fused at different positions, resulting in distinct reactivity and applications.

Uniqueness: 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the morpholino group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

7-amino-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3/c11-7-6(8(17)18)5-12-9-13-10(14-16(7)9)15-1-3-19-4-2-15/h5H,1-4,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJYBIPYTIQUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=C(C=NC3=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144315
Record name 7-Amino-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113967-72-9
Record name 7-Amino-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113967-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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